N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is an organic compound that features a furan ring and a methoxyphenyl group connected through an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide typically involves the reaction of 2-(furan-2-yl)ethylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide linkage can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Phenyl derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with an acetamide linkage instead of an oxamide linkage.
N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide: Similar structure but with a methoxy group at a different position on the phenyl ring.
N-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide: Similar structure but with an ethyl group on the phenyl ring instead of a methoxy group.
Uniqueness
N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the oxamide linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-12-6-4-11(5-7-12)17-15(19)14(18)16-9-8-13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLCJOQEROGJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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